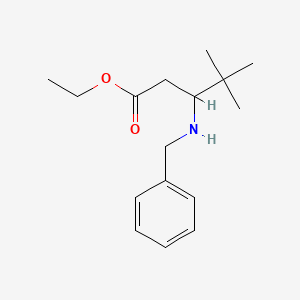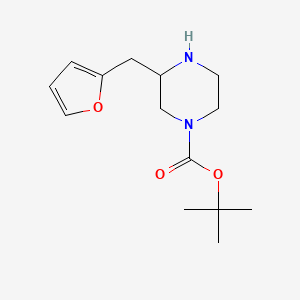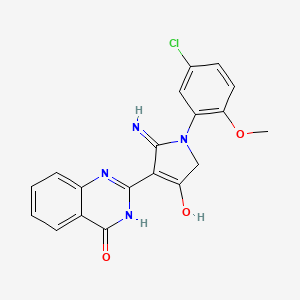
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds, an epoxy group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol typically involves multiple steps, including the formation of the epoxy group and the introduction of the double bonds. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and epoxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and double bonds may play a crucial role in its binding affinity and activity. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(3S,6Z)-3-methyl-6-[5-(2-methylprop-1-enyl)oxolan-3-ylidene]hex-1-en-3-ol |
InChI |
InChI=1S/C15H24O2/c1-5-15(4,16)8-6-7-13-10-14(17-11-13)9-12(2)3/h5,7,9,14,16H,1,6,8,10-11H2,2-4H3/b13-7-/t14?,15-/m1/s1 |
Clave InChI |
YKZPUSGDQAOOKT-BYAULDSMSA-N |
SMILES isomérico |
CC(=CC1C/C(=C/CC[C@@](C)(C=C)O)/CO1)C |
SMILES canónico |
CC(=CC1CC(=CCCC(C)(C=C)O)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
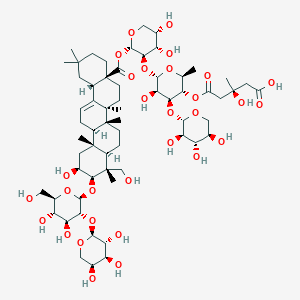
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
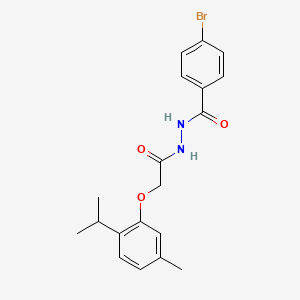
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
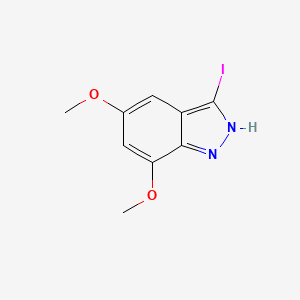
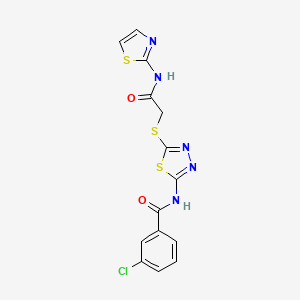
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
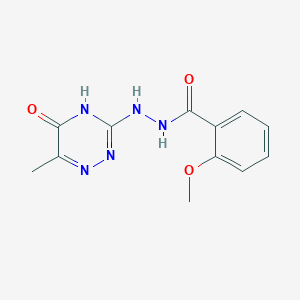
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
